![molecular formula C19H18F3N7O2 B2653839 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1798516-28-5](/img/structure/B2653839.png)
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
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Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
The exact mass of the compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been focused on the synthesis and characterization of novel derivatives containing the piperazine/morpholine moiety due to their efficiency in yield through simple and effective methods. For instance, the Biginelli synthesis was employed to obtain dihydropyrimidinone derivatives, highlighting a methodological advancement in the creation of compounds with potential biological activity (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antibacterial and Antifungal Properties
Some newly synthesized compounds incorporating triazolyl pyrimidinyl piperazine structures have shown moderate effects against bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents with specific efficacy (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antiviral Activity
The synthesis of specific pyrimidine derivatives has been explored for their antiviral activities. This includes efforts to understand the chemical structure-activity relationship that could lead to the development of new antiviral agents effective against various viral infections (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Herbicidal Activity
The compound's derivatives have been evaluated for their potential as novel herbicides, with specific focus on the synthesis of dimethoxyphenoxyphenoxypyrimidines and analogues. The research indicated that certain substitutions on the pyrimidine ring could lead to compounds with high herbicidal activity, offering insights into the development of new agricultural chemicals (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Multifunctional Antioxidants for Age-Related Diseases
Investigations into analogues of the compound, particularly those possessing free radical scavenger groups, have shown promise as multifunctional antioxidants. These compounds are potential candidates for the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's disease due to their protective properties against cell viability decrease and glutathione levels induced by oxidative stress (Jin, Randazzo, Zhang, & Kador, 2010).
properties
IUPAC Name |
1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(8-14)31-10-18(30)28-6-4-27(5-7-28)16-9-17(25-12-24-16)29-13-23-11-26-29/h1-3,8-9,11-13H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABUPSRYAWPIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)COC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone |
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